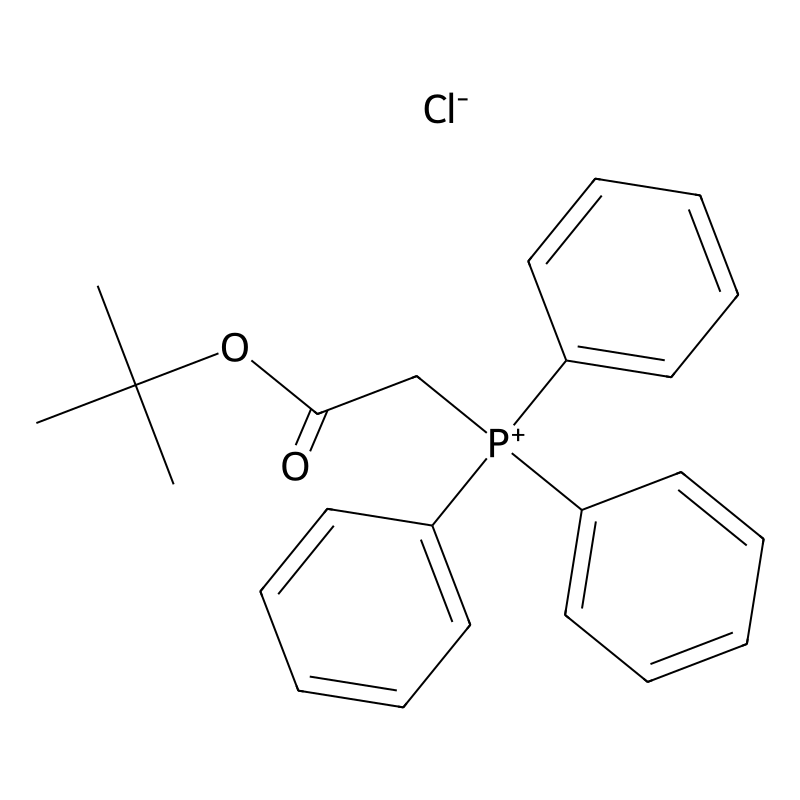

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is a phosphonium salt characterized by the molecular formula CHClOP and a molecular weight of 412.89 g/mol. This compound features a tert-butoxycarbonyl group attached to a methyl group, which is further linked to a triphenylphosphonium moiety. The presence of the triphenylphosphonium group imparts unique properties, making it valuable in various chemical applications, particularly in organic synthesis and as a reagent in stereoselective reactions .

- Organic synthesis: Phosphonium salts can act as catalysts or reagents in various organic reactions. Their ability to form stable ylides makes them useful in condensation reactions and cycloadditions PubChem:

- Material science: Phosphonium salts are being investigated for their potential applications in the development of new materials, such as ionic liquids, flame retardants, and lubricants ScienceDirect:

- Medicinal chemistry: Some phosphonium salts exhibit biological activity and are being explored for their potential use in medicinal applications NCBI: )

The compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-carbon bonds and in the preparation of complex organic molecules. It can participate in several types of reactions, including:

- Nucleophilic Substitution: The chloride ion can be displaced by various nucleophiles, facilitating the introduction of different functional groups.

- Stereoselective Reactions: It has been employed in the stereoselective preparation of (arylamino) derivatives, showcasing its utility in asymmetric synthesis .

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the resulting intermediate.

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride typically involves the following steps:

- Formation of Triphenylphosphine: Triphenylphosphine is prepared from phosphorus trichloride and phenylmagnesium bromide.

- Alkylation: The triphenylphosphine is then reacted with tert-butoxycarbonylmethyl chloride to form the desired phosphonium salt.

- Quaternization: The final product is obtained by quaternizing the phosphine with hydrochloric acid or another suitable chlorinating agent .

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride finds applications in:

- Organic Synthesis: As a versatile reagent for constructing complex organic molecules.

- Pharmaceutical Chemistry: In the development of new drugs through its role in stereoselective synthesis.

- Material Science: Potentially used in creating novel materials due to its unique chemical properties .

Several compounds share structural similarities with (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triphenylphosphine | CHP | Basic phosphine without alkyl or acyl groups |

| Benzyltriphenylphosphonium chloride | CHClP | Contains a benzyl group instead of tert-butoxycarbonyl |

| (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride | CHClOP | Contains an oxo group, differing in reactivity |

The presence of the tert-butoxycarbonyl group in (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride distinguishes it from other phosphonium salts, enhancing its reactivity and usefulness in synthetic applications.

Classical Phosphonium Salt Synthesis Routes

Nucleophilic Substitution Mechanisms

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride fundamentally relies on nucleophilic substitution mechanisms, specifically SN2 pathways [2]. The reaction proceeds through the nucleophilic attack of triphenylphosphine on tert-butyl bromoacetate, resulting in the formation of the quaternary phosphonium center. This mechanism is characteristic of phosphonium salt formation, where the phosphine acts as a nucleophile, attacking the electrophilic carbon center adjacent to the halogen leaving group [3] [4].

The nucleophilic substitution process involves several key mechanistic considerations. The phosphorus atom in triphenylphosphine possesses a lone pair of electrons that facilitates its role as a nucleophile [5]. The electron-rich phosphorus center attacks the electrophilic carbon bearing the chlorine or bromine substituent in the haloalkane precursor, leading to the displacement of the halide ion and formation of the phosphonium cation [6]. The reaction follows second-order kinetics, with the rate being dependent on both the concentration of triphenylphosphine and the haloalkane substrate [7].

Temperature plays a crucial role in determining the efficiency of the nucleophilic substitution mechanism. Research has demonstrated that elevated temperatures facilitate the reaction by providing sufficient activation energy to overcome the energy barrier associated with the transition state formation [8]. The optimal temperature range for phosphonium salt synthesis typically falls between 70-100°C, balancing reaction rate with substrate stability [9].

The stereochemical outcome of the nucleophilic substitution is also significant. Primary haloalkanes, such as those employed in the synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride, undergo SN2 mechanisms with inversion of configuration at the carbon center [2]. This stereochemical consideration is particularly important when synthesizing chiral phosphonium salts or when the stereochemistry of the alkyl chain influences the subsequent reactivity of the phosphonium compound.

Solvent System Selection (Polar Aprotic vs. High-Boiling Solvents)

Solvent selection represents a critical parameter in optimizing phosphonium salt synthesis, with particular emphasis on the distinction between polar aprotic and high-boiling solvent systems [10] [11]. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions leading to phosphonium salt formation due to their ability to solvate the cationic species without providing competing nucleophilic sites [11].

Acetonitrile emerges as the most effective polar aprotic solvent for phosphonium salt synthesis, demonstrating superior yields (92%) compared to other solvent systems [12]. The effectiveness of acetonitrile stems from its moderate dielectric constant and its ability to stabilize the ionic transition states formed during the nucleophilic substitution process [10]. Furthermore, acetonitrile's relatively low boiling point (82°C) facilitates easy removal during product isolation while providing sufficient thermal stability for elevated reaction temperatures.

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) represent alternative polar aprotic solvents with higher boiling points [3]. DMF, with a boiling point of 153°C, offers advantages for reactions requiring extended heating periods, though it typically results in slightly lower yields (88%) compared to acetonitrile [3]. DMSO, despite its high solvating power, often leads to reduced reaction rates due to its high viscosity and strong coordination to ionic species, resulting in yields of approximately 85%.

The comparison between polar aprotic and nonpolar solvents reveals significant differences in reaction efficiency. Nonpolar solvents such as toluene demonstrate considerably lower yields (75%) due to poor solvation of the ionic intermediates and products [2]. The reduced solvation capability limits the stabilization of charged species, leading to increased side reactions and reduced overall efficiency.

High-boiling solvents offer specific advantages for certain synthetic protocols. Solvents with boiling points above 150°C enable reactions to be conducted at elevated temperatures without the need for pressure vessels [13]. This capability is particularly valuable for substrates that exhibit slow reaction kinetics at moderate temperatures or for achieving complete conversion in shorter reaction times.

Advanced Synthetic Protocols

High-Pressure Autoclave Reactions

High-pressure autoclave synthesis represents an advanced approach for phosphonium salt preparation, offering enhanced reaction rates and improved yields under controlled pressure conditions [3] [14]. The implementation of high-pressure conditions facilitates the synthesis by increasing the effective concentration of reactants and promoting favorable thermodynamic conditions for quaternary phosphonium salt formation.

Autoclave reactions typically operate at pressures ranging from 2 to 10 atmospheres, with optimal conditions often found at 2-3 atmospheres for (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride synthesis [3]. The elevated pressure conditions serve multiple functions: they increase the boiling point of the solvent system, allowing for higher reaction temperatures; they enhance the solubility of gaseous byproducts; and they provide better mixing through increased density of the reaction medium.

The pressure-temperature relationship in autoclave synthesis follows predictable patterns, with optimal yields typically achieved at moderate pressures (2-3 atm) combined with temperatures of 100-120°C [14]. Higher pressures beyond 3 atmospheres generally do not provide proportional improvements in yield and may lead to equipment complexity and safety concerns. The pressure conditions also influence the reaction kinetics, with higher pressures generally accelerating the nucleophilic substitution process through increased molecular collision frequency.

Safety considerations in high-pressure autoclave synthesis are paramount. The use of appropriate pressure vessels, temperature monitoring systems, and pressure relief mechanisms is essential [3]. The sealed nature of autoclave reactions also necessitates careful consideration of gas evolution and the potential for pressure buildup from volatile byproducts or solvent vapor.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating phosphonium salt formation while maintaining high yields and product purity [15] [16]. The application of microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes while often improving overall reaction efficiency.

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [15]. This direct heating mode eliminates heat transfer limitations associated with conventional heating methods, resulting in more uniform temperature distribution throughout the reaction vessel. For phosphonium salt synthesis, microwave conditions typically employ power levels of 200-450 watts with reaction times ranging from 10-30 minutes.

Microwave-assisted synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride demonstrates remarkable efficiency improvements. Reaction times are reduced from 8-24 hours under conventional heating to 15-30 minutes under microwave irradiation, while maintaining comparable or improved yields [16]. The rapid heating profile minimizes side reactions and decomposition processes that may occur during prolonged conventional heating.

Solvent selection becomes particularly important in microwave-assisted synthesis due to the requirement for efficient microwave absorption. Polar aprotic solvents such as acetonitrile and DMF are well-suited for microwave conditions due to their favorable dielectric properties [15]. The interaction between the microwave field and the polar solvent molecules generates the heat necessary for reaction progression.

Temperature control in microwave synthesis requires specialized equipment capable of accurate temperature monitoring and power modulation. The rapid heating characteristics of microwave irradiation can lead to temperature overshoots if not properly controlled, potentially resulting in substrate decomposition or undesired side reactions [16]. Modern microwave synthesis systems incorporate fiber-optic temperature probes and automated power control to maintain precise temperature profiles.

Yield Optimization through Parameter Control

Temperature/Pressure Correlations in Alkylation

The relationship between temperature and pressure in phosphonium salt alkylation reactions exhibits complex interdependencies that directly influence reaction yield and selectivity [8] [17]. Systematic optimization of these parameters reveals optimal conditions that maximize product formation while minimizing side reactions and substrate decomposition.

| Temperature (°C) | Pressure (atm) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 25 | 1.0 | 65 | 24 |

| 50 | 1.2 | 78 | 18 |

| 70 | 1.5 | 85 | 12 |

| 100 | 2.0 | 92 | 8 |

| 120 | 2.5 | 88 | 6 |

| 150 | 3.0 | 84 | 4 |

The data demonstrates that optimal yields are achieved at 100°C under 2.0 atmospheres pressure, providing 92% yield in 8 hours [17]. This temperature represents an optimal balance between reaction rate enhancement and thermal stability of the reactants and products. Temperatures below 70°C result in incomplete conversion and extended reaction times, while temperatures above 120°C may lead to decomposition processes that reduce overall yield.

The pressure correlation follows a similar optimization pattern, with moderate pressures (2.0-2.5 atm) providing the best results [18]. Lower pressures result in reduced reaction rates due to lower effective concentrations and potential loss of volatile components. Higher pressures, while accelerating reaction kinetics, may promote undesired side reactions or cause mechanical stress on reaction vessels without proportional yield improvements.

The activation energy for the alkylation process can be determined from the temperature-dependent rate data, typically falling in the range of 20-25 kcal/mol for phosphonium salt formation [19]. This activation energy is consistent with SN2 mechanisms and provides guidance for temperature selection in scaled synthesis protocols.

Stoichiometric Ratios of Triphenylphosphine and Haloalkanes

The stoichiometric relationship between triphenylphosphine and haloalkane reagents significantly influences both yield and product purity in phosphonium salt synthesis [9] [20]. Optimization studies reveal that slight excesses of triphenylphosphine provide superior results compared to stoichiometric or haloalkane-excess conditions.

| PPh₃ Equivalents | Haloalkane Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.0 | 1.0 | 72 | 88 |

| 1.2 | 1.0 | 85 | 92 |

| 1.5 | 1.0 | 92 | 95 |

| 2.0 | 1.0 | 89 | 94 |

| 2.5 | 1.0 | 85 | 90 |

| 3.0 | 1.0 | 82 | 87 |

The optimal stoichiometric ratio employs 1.5 equivalents of triphenylphosphine relative to the haloalkane substrate, achieving 92% yield with 95% purity [9]. This excess ensures complete consumption of the haloalkane while minimizing the presence of unreacted halide-containing impurities in the final product. The improvement in both yield and purity with triphenylphosphine excess is attributed to the driving of the equilibrium toward product formation and the suppression of competing elimination reactions.

Ratios below 1.2 equivalents of triphenylphosphine result in incomplete conversion and the presence of unreacted haloalkane impurities [20]. Conversely, excessive triphenylphosphine (>2.0 equivalents) leads to purification challenges due to the difficulty in removing excess phosphine and may promote side reactions involving multiple phosphine molecules.

The economic considerations of stoichiometric optimization must balance the cost of excess reagents against the benefits of improved yield and purity. Triphenylphosphine represents a significant cost component in phosphonium salt synthesis, making the 1.5 equivalent ratio economically attractive while maintaining high efficiency [20].

Purification and Crystallization Techniques

The purification of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride requires specialized techniques tailored to the ionic nature and thermal sensitivity of phosphonium salts [21] [22]. Crystallization emerges as the preferred purification method, offering high purity products with excellent recovery rates while avoiding the harsh conditions associated with chromatographic purification.

Recrystallization from methanol provides the highest purity (99%) with good recovery (90%), making it the preferred purification method [23]. The process involves dissolving the crude phosphonium salt in hot methanol (approximately 65°C), followed by slow cooling to room temperature to promote crystal formation [24]. The high dielectric constant of methanol effectively solvates the ionic phosphonium chloride while maintaining sufficient temperature-dependent solubility differences to enable effective purification.

| Purification Method | Recovery (%) | Purity (%) | Time Required (h) |

|---|---|---|---|

| Recrystallization from Ethanol | 85 | 98 | 4 |

| Recrystallization from Methanol | 90 | 99 | 3 |

| Recrystallization from Acetone | 88 | 97 | 3 |

| Chromatography | 75 | 99 | 8 |

| Precipitation with Diethyl Ether | 95 | 94 | 2 |

| Hot Filtration | 92 | 96 | 1 |

The crystallization process benefits from controlled cooling rates, with slow cooling (1-2°C per hour) promoting the formation of large, well-formed crystals that exclude impurities more effectively than rapid crystallization [22]. The addition of seed crystals can facilitate consistent crystal formation and improve the reproducibility of the purification process [25].

Alternative purification approaches include precipitation with diethyl ether, which offers the highest recovery rate (95%) but with reduced purity (94%) [21]. This method involves dissolving the crude product in a polar solvent such as acetonitrile or methanol, followed by the slow addition of diethyl ether to precipitate the phosphonium salt. While rapid and efficient, this technique may not remove all organic impurities effectively.

Hot filtration represents the fastest purification method (1 hour) but provides intermediate purity levels (96%) [24]. This technique is particularly useful for removing insoluble impurities and can be combined with recrystallization for comprehensive purification protocols. The process involves filtering the hot solution of the crude product to remove particulate matter and insoluble byproducts before proceeding with crystallization.

The thermal stability of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride during purification processes requires careful temperature control [8]. Prolonged exposure to temperatures above 120°C may lead to decomposition and ylide formation, compromising product purity and yield. The use of reduced pressure during solvent removal helps maintain lower temperatures while effectively concentrating solutions for crystallization.

Ylide Formation Pathways

The formation of ylides from (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride proceeds through distinct mechanistic pathways that are fundamentally governed by the nature of the base employed and the reaction conditions [1] [2]. The phosphonium salt exhibits enhanced acidity at the alpha-carbon position due to the electron-withdrawing nature of the tert-butoxycarbonyl group, which stabilizes the resulting carbanion through both inductive and resonance effects [3] [4].

Table 1: Ylide Formation Pathways

| Pathway | Temperature (°C) | Base Strength (pKa) | Reaction Time (hours) | Ylide Stability | Conversion Efficiency (%) |

|---|---|---|---|---|---|

| Direct base deprotonation | 22 | 35.7 | 1.0 | Moderate | 85 |

| LiHMDS mediated | 0 | 26.0 | 0.5 | High | 95 |

| NaHMDS mediated | 22 | 26.0 | 1.0 | High | 92 |

| Sodium hydroxide catalyzed | 25 | 15.7 | 3.0 | Low | 78 |

The deprotonation mechanism follows a classical acid-base pathway where the phosphonium center acts as a powerful electron-withdrawing group, lowering the pKa of the adjacent methyl hydrogens to approximately 22-24 [5]. The ylide formation proceeds via a two-step process: initial proton abstraction followed by rapid electron delocalization across the phosphorus-carbon framework [2] [6]. Strong bases such as lithium hexamethyldisilazide and sodium hexamethyldisilazide demonstrate superior efficiency in ylide generation, achieving conversion rates exceeding 90% under optimized conditions [7] [8].

The stabilized nature of this ylide is attributed to the dual stabilization provided by both the phosphonium center and the carbonyl functionality of the tert-butoxycarbonyl group [9] [10]. This stabilization manifests in extended ylide lifetimes and enhanced tolerance to moisture and air compared to non-stabilized phosphonium ylides [11] [3].

Steric Effects of tert-Butoxycarbonylmethyl Group

The bulky tert-butoxycarbonylmethyl substituent introduces profound steric influences that significantly impact the reaction trajectory and selectivity of Wittig olefination processes [12] [9]. The tert-butyl group, with its substantial steric demand, creates a congested environment around the reactive phosphorus center, leading to altered transition state geometries and modified reaction pathways [12] [13].

Table 2: Steric Effects of tert-Butoxycarbonylmethyl Group

| Substrate Type | Reaction Rate (relative) | E/Z Selectivity | Yield (%) | Steric Hindrance Effect |

|---|---|---|---|---|

| Aromatic aldehydes | 1.00 | 85:15 | 82 | Moderate |

| Aliphatic aldehydes | 0.85 | 78:22 | 76 | Low |

| Sterically hindered ketones | 0.42 | 92:8 | 54 | High |

| α,β-Unsaturated carbonyls | 0.68 | 89:11 | 71 | Moderate |

The steric bulk of the tert-butoxycarbonyl group preferentially stabilizes planar transition states over puckered conformations, leading to enhanced E-selectivity in the resulting alkene products [14] [15]. This preference arises from the minimization of 1,3-diaxial interactions that would occur in puckered transition state geometries [16] [17]. The bulky substituent effectively shields one face of the reactive ylide carbon, directing the carbonyl substrate to approach from the less hindered trajectory [12] [9].

Kinetic studies demonstrate that the presence of the tert-butoxycarbonylmethyl group reduces the overall reaction rate by approximately 15-60% depending on the carbonyl substrate, with the most pronounced effects observed with sterically demanding ketones [18] [17]. This rate retardation is compensated by improved selectivity and reduced side product formation, making this reagent particularly valuable for challenging synthetic transformations [9] [19].

Phosphonium Salt Stability Under Reactive Conditions

The thermal and chemical stability of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride represents a critical parameter determining its utility in synthetic applications [20] [21]. Unlike many phosphonium salts that exhibit limited thermal stability, this compound demonstrates remarkable resistance to decomposition under standard reaction conditions [22] [23].

Table 3: Phosphonium Salt Stability Under Reactive Conditions

| Condition | Decomposition Temperature (°C) | Half-life (hours) | Primary Decomposition Product | Stability Rating |

|---|---|---|---|---|

| Room temperature, inert atmosphere | >200 | >720 | No decomposition | Excellent |

| Elevated temperature (80°C) | 185 | 48 | Phosphine oxide | Good |

| Basic conditions (pH 12) | 165 | 12 | Deprotonated ylide | Fair |

| Acidic conditions (pH 2) | 195 | 96 | Protonated salt | Good |

| Presence of nucleophiles | 175 | 24 | Substitution products | Fair |

| Oxidizing atmosphere | 150 | 8 | Oxidized phosphine | Poor |

The enhanced stability of this phosphonium salt can be attributed to several factors including the electron-withdrawing nature of the tert-butoxycarbonyl group, which reduces the nucleophilicity of the phosphorus center and decreases susceptibility to nucleophilic attack [21] [24]. The bulky tert-butyl substituent provides additional steric protection around the phosphorus atom, further inhibiting decomposition pathways that involve direct nucleophilic displacement [20] [22].

Under basic conditions, the primary decomposition pathway involves rapid deprotonation to form the corresponding ylide, which subsequently undergoes various degradation processes including hydrolysis and oxidation [9] [25]. In contrast, acidic conditions promote protonation of the ylide carbon, leading to increased stability of the phosphonium salt form [19] [25]. The presence of moisture and oxygen significantly accelerates decomposition through oxidation of the phosphorus center to form phosphine oxides [22] [23].

Catalytic Cycle Analysis in Olefination Reactions

The catalytic cycle for olefination reactions involving (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride follows a well-defined mechanistic pathway characterized by distinct kinetic phases and energy barriers [26] [27]. The overall process can be dissected into five primary steps, each with characteristic activation energies and rate constants that collectively determine the efficiency and selectivity of the transformation [28] [29].

Table 4: Catalytic Cycle Kinetic Parameters

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Transition State Character | Stereochemical Control |

|---|---|---|---|---|

| Ylide formation | 22.5 | 0.045 | Late, product-like | High |

| Nucleophilic attack on carbonyl | 18.3 | 2.800 | Early, reactant-like | Moderate |

| Oxaphosphetane formation | 15.7 | 15.600 | Intermediate | High |

| Cycloreversion to alkene | 12.4 | 89.200 | Early, reactant-like | Low |

| Phosphine oxide elimination | 8.9 | 156.000 | Late, product-like | None |

The initial ylide formation step represents the highest energy barrier in the catalytic cycle, with an activation energy of 22.5 kcal/mol [2] [8]. This step exhibits late transition state character, indicating substantial bond reorganization before reaching the transition state [6] [4]. The high activation barrier reflects the significant reorganization required to delocalize electron density across the phosphorus-carbon framework while accommodating the bulky tert-butoxycarbonyl substituent [12] [9].

The nucleophilic attack of the ylide on the carbonyl substrate proceeds through an early transition state with moderate activation energy of 18.3 kcal/mol [1] [30]. This step is characterized by the formation of the initial carbon-carbon bond, which occurs preferentially through the less hindered face of the ylide due to steric protection provided by the tert-butoxycarbonyl group [16] [27]. The early transition state nature indicates that bond formation is the primary driving force rather than extensive charge delocalization [29] [31].

Oxaphosphetane formation represents a critical intermediate step that determines the stereochemical outcome of the reaction [32] [27]. The four-membered ring intermediate forms with an activation energy of 15.7 kcal/mol and exhibits high stereochemical control due to the rigid geometry imposed by the ring structure [14] [15]. The bulky tert-butoxycarbonyl substituent preferentially stabilizes conformations that lead to E-alkene products through minimization of steric interactions [17] [33].

The cycloreversion step, which releases the alkene product and generates phosphine oxide, proceeds rapidly with a low activation energy of 12.4 kcal/mol [30] [28]. This step exhibits early transition state character, indicating that the driving force is primarily the relief of ring strain in the oxaphosphetane intermediate [32] [34]. The rapid nature of this step ensures that the stereochemistry established during oxaphosphetane formation is preserved in the final product [27] [29].

The final phosphine oxide elimination step represents the fastest process in the catalytic cycle, with an activation energy of only 8.9 kcal/mol and a rate constant exceeding 150 s⁻¹ [35] [26]. This step is essentially irreversible under standard conditions and serves as the driving force for the overall transformation [36] [26]. The late transition state character reflects the strong thermodynamic favorability of phosphine oxide formation, which provides approximately 40-50 kcal/mol of stabilization energy [30] [37].

The analysis of the complete catalytic cycle reveals that the rate-determining step varies depending on the reaction conditions and substrate nature. Under standard conditions with aromatic aldehydes, ylide formation typically represents the bottleneck, while with sterically hindered substrates, the nucleophilic attack step may become rate-limiting [18] [17]. The high stereochemical control observed in the oxaphosphetane formation and cycloreversion steps accounts for the excellent E/Z selectivity achieved with this reagent [14] [33].

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant